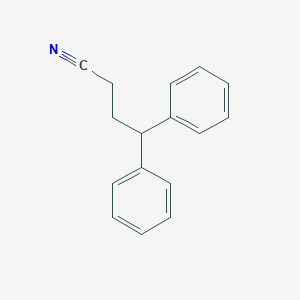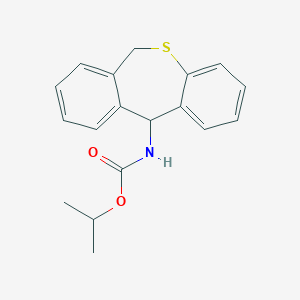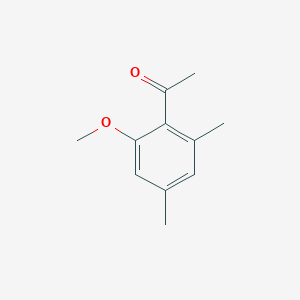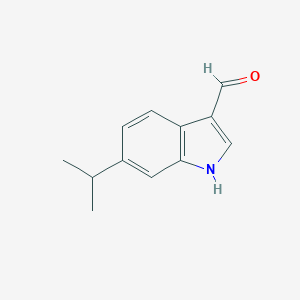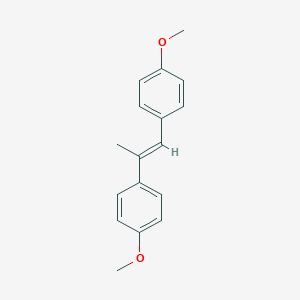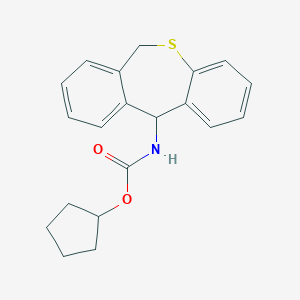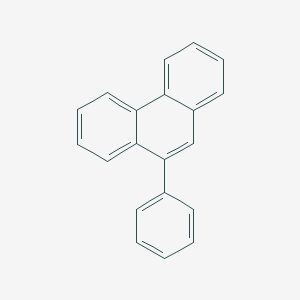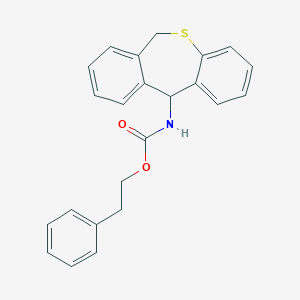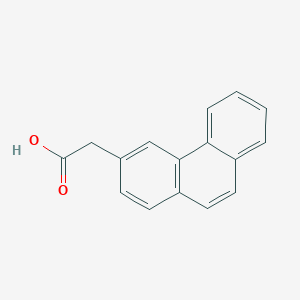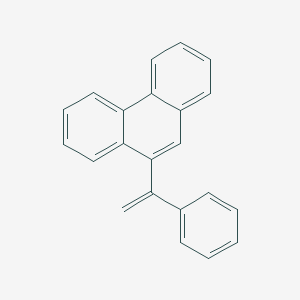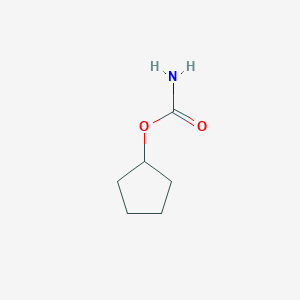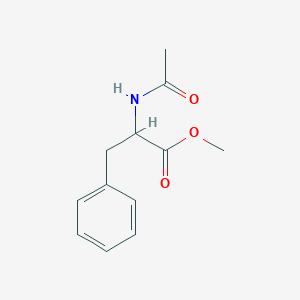
Methyl N-acetyl-DL-phenylalaninate
Descripción general
Descripción
Methyl N-acetyl-DL-phenylalaninate, also known as NAPA, is an amino acid derivative that has gained attention in the scientific community due to its potential therapeutic applications. NAPA is synthesized through a simple and efficient process, making it an attractive option for researchers looking to study its mechanism of action and physiological effects. In
Mecanismo De Acción
The exact mechanism of action of Methyl N-acetyl-DL-phenylalaninate is not yet fully understood, but it is believed to work through a variety of pathways. It has been shown to inhibit the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to its anti-inflammatory effects. Additionally, Methyl N-acetyl-DL-phenylalaninate has been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
Methyl N-acetyl-DL-phenylalaninate has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. Additionally, it has been shown to protect against oxidative stress and neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Methyl N-acetyl-DL-phenylalaninate has also been shown to have a low toxicity profile, making it a promising candidate for further research.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Methyl N-acetyl-DL-phenylalaninate in lab experiments is its ease of synthesis. The synthesis method is simple and efficient, and the resulting product is relatively pure. Additionally, Methyl N-acetyl-DL-phenylalaninate has a low toxicity profile, making it a safe option for in vitro and in vivo studies. However, one limitation of using Methyl N-acetyl-DL-phenylalaninate in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are numerous future directions for the use of Methyl N-acetyl-DL-phenylalaninate in scientific research. One area of interest is its potential use as a treatment for chronic pain, as it has been shown to have analgesic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of Methyl N-acetyl-DL-phenylalaninate and its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Finally, Methyl N-acetyl-DL-phenylalaninate's potential use as a drug delivery system warrants further investigation, as it may be able to deliver drugs across the blood-brain barrier more effectively than other delivery systems.
Aplicaciones Científicas De Investigación
Methyl N-acetyl-DL-phenylalaninate has been the subject of numerous scientific studies due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, making it a promising candidate for the treatment of a variety of conditions such as chronic pain, Alzheimer's disease, and Parkinson's disease. Additionally, Methyl N-acetyl-DL-phenylalaninate has been studied for its potential use as a drug delivery system, as it can easily cross the blood-brain barrier.
Propiedades
Número CAS |
62436-70-8 |
|---|---|
Nombre del producto |
Methyl N-acetyl-DL-phenylalaninate |
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
methyl 2-acetamido-3-phenylpropanoate |
InChI |
InChI=1S/C12H15NO3/c1-9(14)13-11(12(15)16-2)8-10-6-4-3-5-7-10/h3-7,11H,8H2,1-2H3,(H,13,14) |
Clave InChI |
IKGHIFGXPVLPFD-UHFFFAOYSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
SMILES canónico |
CC(=O)NC(CC1=CC=CC=C1)C(=O)OC |
Otros números CAS |
3618-96-0 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

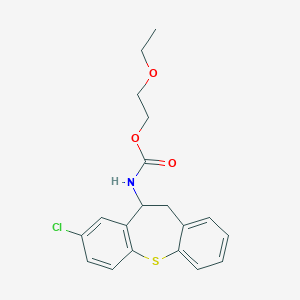
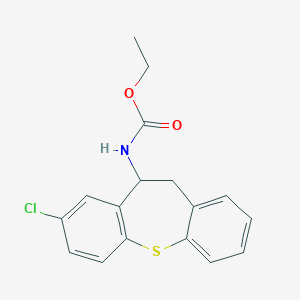
![2-(4-Methoxybenzyl)benzo[d]oxazole](/img/structure/B188658.png)
